2,2'-Diethenyl-1,1'-bi(cyclopropane)
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Overview
Description
2,2’-Diethenyl-1,1’-bi(cyclopropane) is an organic compound with the molecular formula C10H12 It consists of two cyclopropane rings connected by a single bond, with each ring bearing a vinyl group (ethenyl group) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diethenyl-1,1’-bi(cyclopropane) can be achieved through several methods. One common approach involves the reaction of cyclopropane derivatives with vinyl-containing reagents. For example, the reaction of cyclopropane-1,1-dicarboxylic acid with vinyl magnesium bromide under controlled conditions can yield the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of 2,2’-Diethenyl-1,1’-bi(cyclopropane) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Diethenyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated cyclopropane derivatives.
Substitution: The vinyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
2,2’-Diethenyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Diethenyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets. The vinyl groups can undergo addition reactions with nucleophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The cyclopropane rings provide structural rigidity and influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane, consisting of a three-membered ring.
Cyclobutane: A four-membered ring compound with similar reactivity.
Cyclopentane: A five-membered ring compound with different chemical properties.
Uniqueness
2,2’-Diethenyl-1,1’-bi(cyclopropane) is unique due to the presence of two cyclopropane rings and vinyl groups, which impart distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89970-10-5 |
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Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-ethenyl-2-(2-ethenylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C10H14/c1-3-7-5-9(7)10-6-8(10)4-2/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
WSUMGDWHIIOQAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC1C2CC2C=C |
Origin of Product |
United States |
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